4-Chloroquinazoline-7-carbonitrile

Catalog No.
S925313
CAS No.
1260759-38-3
M.F
C9H4ClN3
M. Wt
189.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloroquinazoline-7-carbonitrile

CAS Number

1260759-38-3

Product Name

4-Chloroquinazoline-7-carbonitrile

IUPAC Name

4-chloroquinazoline-7-carbonitrile

Molecular Formula

C9H4ClN3

Molecular Weight

189.6 g/mol

InChI

InChI=1S/C9H4ClN3/c10-9-7-2-1-6(4-11)3-8(7)12-5-13-9/h1-3,5H

InChI Key

HPPKVEMLKHNBPV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C#N)N=CN=C2Cl

Canonical SMILES

C1=CC2=C(C=C1C#N)N=CN=C2Cl

4-Chloroquinazoline-7-carbonitrile is a heterocyclic organic compound that belongs to the quinazoline family, characterized by a fused aromatic ring system containing nitrogen atoms. Its structure consists of a quinazoline core substituted at the 4-position with a chlorine atom and at the 7-position with a carbonitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Potential as a pharmaceutical target: The quinazoline core structure is present in many biologically active molecules, including several FDA-approved medications. This suggests that 4-Chloroquinazoline-7-carbonitrile could hold potential as a lead compound for drug discovery efforts. More research is needed to explore its specific interactions with biological targets.
  • Analogy with other quinazoline derivatives: Research on other functionalized quinazolines can provide some clues for potential applications of 4-Chloroquinazoline-7-carbonitrile. For instance, some quinazoline derivatives exhibit anti-cancer properties PubChem: 4-Chloroquinazoline-6-carbonitrile: . The presence of the chlorine and nitrile groups in 4-Chloroquinazoline-7-carbonitrile might influence its biological activity, but further studies are required to determine if it possesses similar anti-cancer properties.

Finding More Information:

For more specific information on the scientific research applications of 4-Chloroquinazoline-7-carbonitrile, you can try the following:

  • Scientific databases: Search for relevant articles in scientific databases such as PubMed, ScienceDirect, or Scopus using keywords like "4-Chloroquinazoline-7-carbonitrile" and "research" or "drug discovery."
  • Chemical suppliers: Some chemical suppliers might have information on the intended use of 4-Chloroquinazoline-7-carbonitrile in their product descriptions or technical data sheets.
  • Patent searches: Patent databases might reveal information on the use of 4-Chloroquinazoline-7-carbonitrile in new inventions or drug development processes.
, particularly nucleophilic substitutions and coupling reactions. Notably, it can participate in N-arylation reactions, where it reacts with anilines to form 4-anilinoquinazolines, which are considered potential anticancer agents. The reaction conditions often involve microwave-assisted methods to enhance yield and reduce reaction time . Additionally, its reactivity can be influenced by the presence of substituents on the aniline partners used in these coupling reactions.

Research indicates that 4-chloroquinazoline derivatives exhibit significant biological activities, particularly as anticancer agents. For instance, compounds derived from this scaffold have shown inhibition of specific kinases involved in cancer progression, such as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors . These compounds demonstrate promising results in preclinical studies, indicating their potential for therapeutic applications in oncology.

The synthesis of 4-chloroquinazoline-7-carbonitrile can be achieved through several methods:

  • Cyclocondensation Reactions: This involves the reaction of anthranilic acid derivatives with carbonyl compounds under acidic conditions to form quinazoline derivatives.
  • Chlorination: The introduction of the chlorine substituent can be achieved via chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.
  • Carbonitrile Introduction: The carbonitrile group can be introduced through nucleophilic substitution or by reacting suitable precursors with cyanogen bromide or sodium cyanide under appropriate conditions .

These methods allow for the efficient production of 4-chloroquinazoline-7-carbonitrile and its derivatives.

4-Chloroquinazoline-7-carbonitrile and its derivatives are primarily explored for their applications in medicinal chemistry, particularly in the development of anticancer drugs. Their ability to inhibit key signaling pathways involved in tumor growth makes them valuable candidates for further research and development in cancer therapeutics. Additionally, their unique structural properties allow for modifications that can enhance their pharmacological profiles.

Interaction studies involving 4-chloroquinazoline-7-carbonitrile focus on its binding affinity to various biological targets. For example, studies have shown that derivatives of this compound can effectively inhibit PI3Kδ, which is implicated in several types of cancer . These interactions are typically assessed using biochemical assays and molecular docking simulations to predict binding modes and affinities.

Several compounds share structural similarities with 4-chloroquinazoline-7-carbonitrile, including:

  • Quinazoline: The parent compound without substitutions; serves as a baseline for comparison.
  • 6-Bromoquinazoline: Similar structure but with a bromine substituent at the 6-position; may exhibit different biological activities.
  • 4-Anilinoquinazolines: Derivatives formed from N-arylation reactions; these compounds are often more biologically active due to additional functionalization.
  • 2-Methylquinazoline: A methyl-substituted derivative that may have altered pharmacokinetic properties.

Comparison Table

CompoundKey FeaturesBiological Activity
4-Chloroquinazoline-7-carbonitrileChlorine at 4-position, carbonitrile at 7-positionPotential anticancer activity
QuinazolineBasic structure without substitutionsLimited activity
6-BromoquinazolineBromine at 6-positionVaries based on substitution
4-AnilinoquinazolinesAniline substitution enhances activityStrong anticancer properties
2-MethylquinazolineMethyl group affects solubility and metabolismVariable activity

This comparison highlights the unique aspects of 4-chloroquinazoline-7-carbonitrile while illustrating how modifications can lead to different biological outcomes. Each compound's unique substituents significantly influence their pharmacological profiles and potential therapeutic uses.

XLogP3

2.2

Wikipedia

4-Chloroquinazoline-7-carbonitrile

Dates

Modify: 2023-08-16

Explore Compound Types